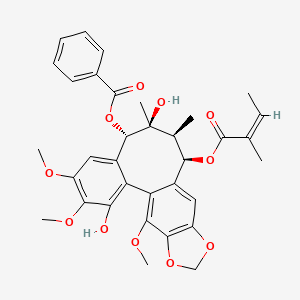
3-Amino-3-(oxolan-2-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-(oxolan-2-yl)propan-1-ol is a chemical compound with the molecular formula C7H15NO2 It is a member of the class of propanolamines, characterized by the presence of both an amino group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(oxolan-2-yl)propan-1-ol typically involves the reaction of oxirane (ethylene oxide) with an appropriate amine under controlled conditions. One common method involves the use of 3-aminopropanol as a starting material, which undergoes a ring-opening reaction with oxirane to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-3-(oxolan-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines.
Scientific Research Applications
3-Amino-3-(oxolan-2-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-3-(oxolan-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile due to the presence of the amino group, allowing it to participate in various biochemical reactions. It may also interact with enzymes and receptors, influencing their activity and leading to specific biological effects .
Comparison with Similar Compounds
3-Aminopropan-1-ol: A primary amine and primary alcohol with similar reactivity.
2-Amino-3-(oxolan-2-yl)propan-1-ol: Another compound with a similar structure but different positional isomerism.
3-(Oxolan-2-yl)propan-1-ol: Lacks the amino group but shares the oxolane ring structure.
Uniqueness: 3-Amino-3-(oxolan-2-yl)propan-1-ol is unique due to the presence of both an amino group and an oxolane ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
3-amino-3-(oxolan-2-yl)propan-1-ol |
InChI |
InChI=1S/C7H15NO2/c8-6(3-4-9)7-2-1-5-10-7/h6-7,9H,1-5,8H2 |
InChI Key |
AHJPSWILYSXCMV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C(CCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


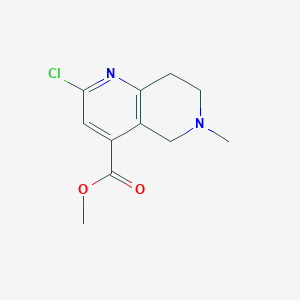
![4-[(But-3-yn-2-yl)amino]benzoic acid](/img/structure/B13314838.png)
![3-(Imidazo[2,1-B][1,3]thiazol-6-YL)propan-1-OL](/img/structure/B13314846.png)
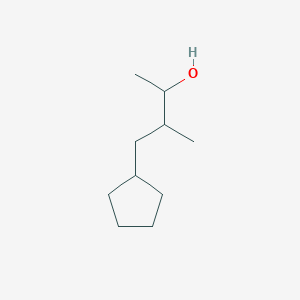
![1-{2-Azabicyclo[2.2.1]heptan-2-yl}-3-fluoropropan-2-ol](/img/structure/B13314861.png)
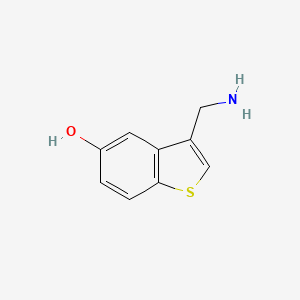

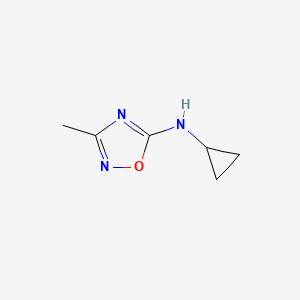

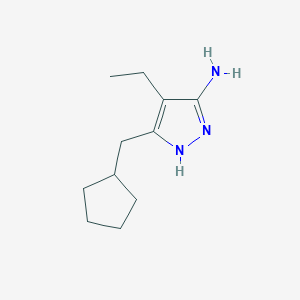

![2-Methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-3-amine](/img/structure/B13314935.png)

